molecular formula C19H19N3O3 B6624721 N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide

N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide

Numéro de catalogue B6624721
Poids moléculaire: 337.4 g/mol
Clé InChI: IJZFFAHEFFBZBW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide, also known as Compound A, is a small molecule drug that has been the subject of extensive scientific research. This compound has shown potential in various areas of research, including cancer treatment, inflammation, and neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide is not fully understood. However, it has been shown to inhibit various enzymes, including topoisomerase II, which is involved in DNA replication and transcription, and acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Additionally, it has been found to modulate various signaling pathways, including the NF-kappaB and MAPK pathways, which are involved in inflammation and cancer.
Biochemical and Physiological Effects
N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the aggregation of amyloid-beta and alpha-synuclein. Additionally, it has been found to modulate various signaling pathways, including the NF-kappaB and MAPK pathways.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis. This makes it a promising candidate for cancer therapy research. Additionally, its ability to inhibit the production of pro-inflammatory cytokines and modulate various signaling pathways makes it a potential candidate for inflammation and neurodegenerative disease research.
One limitation of using N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide in lab experiments is its relatively low solubility in water. This can make it difficult to administer in vivo and may limit its therapeutic potential. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Orientations Futures

For research on N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide include investigating its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective methods of administration. Finally, research is needed to identify any potential side effects and to determine the optimal dosage for therapeutic use.

Méthodes De Synthèse

The synthesis of N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide involves the reaction of 3-cyanopropylamine with 6-chloro-3-methylfuran-2-carboxylic acid, followed by cyclization with 2,4-pentanedione. The final product is obtained after purification and isolation using various techniques, including column chromatography and recrystallization.

Applications De Recherche Scientifique

N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Inflammation is another area of research where N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide has shown potential. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages and microglia. This suggests that it may have therapeutic potential for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Furthermore, N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide has been investigated for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been found to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are implicated in the pathogenesis of these diseases. This suggests that it may have therapeutic potential for these debilitating conditions.

Propriétés

IUPAC Name

N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-8-11-25-18(13)19(24)21-15-5-6-16-14(12-15)4-7-17(23)22(16)10-3-2-9-20/h5-6,8,11-12H,2-4,7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZFFAHEFFBZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.